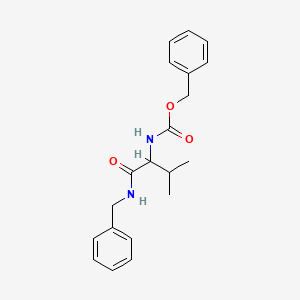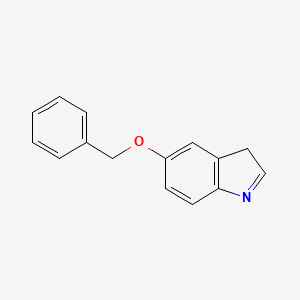
5-(benzyloxy)-3H-indole
Overview
Description
5-(benzyloxy)-3H-indole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Applications : The structural optimization of related compounds, specifically 5-hydroxyindole-3-carboxylates, has led to potent inhibitors of human 5-lipoxygenase, indicating potential as anti-inflammatory therapeutics. This is seen in the case of ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which showed significant inhibition of 5-lipoxygenase activity in human neutrophils (Karg et al., 2009).
Anticancer Activity : A series of 5-(3-indolyl)-1,3,4-thiadiazoles, including compounds with benzyloxy substituents, have been synthesized and demonstrated significant cytotoxicity against multiple cancer cell lines. Specifically, certain compounds showed substantial suppression of cancer cell growth, suggesting potential applications in cancer treatment (Kumar et al., 2010).
Synthesis of Derivatives : The synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole has been achieved through a process involving benzylation, reduction, and bromination. This synthesis method is suitable for industrial preparation, indicating its scalability for various applications (Zuo, 2014).
Fluorescence Applications : The synthesis of biologically important, fluorescence active 5-hydroxy benzo[g]indoles, which show excellent fluorescence “Turn-off” sensing of Fe3+ ions, indicates potential use in biochemical sensing and imaging applications (Maity et al., 2015).
Indole Synthesis Classification : A comprehensive review of indole synthesis, including those related to benzyloxy-indoles, offers a classification of all indole syntheses, aiding in the understanding of their chemical properties and potential applications (Taber & Tirunahari, 2011).
Nucleophilic Reactivities : The study of the nucleophilic reactivities of indoles, including those with benzyloxy substituents, provides insights into their chemical reactivity, which is essential for their application in various chemical syntheses and reactions (Lakhdar et al., 2006).
properties
IUPAC Name |
5-phenylmethoxy-3H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-7,9-10H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLINYWGNVCZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol](/img/structure/B8070382.png)
![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B8070388.png)

![Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone](/img/structure/B8070395.png)
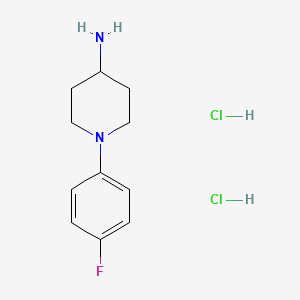
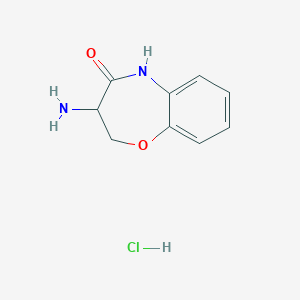
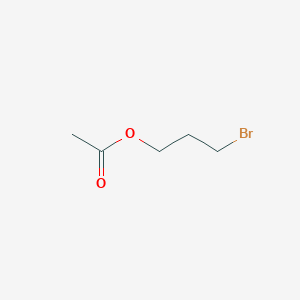
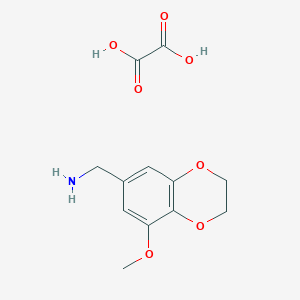
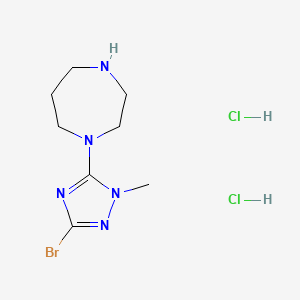
![N-methyl-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine;oxalic acid](/img/structure/B8070440.png)
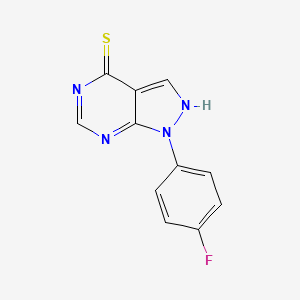

![[1,1'-Biphenyl]-2,4,4'-triol](/img/structure/B8070463.png)
